2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPDAQJWZZRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide typically involves the following steps:
Indole Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the indole derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The indole moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the indole or benzamide moieties.
Reduction Products: Reduced forms of the indole or benzamide moieties.
Scientific Research Applications
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of action of indole-based compounds in biological systems.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and the benzamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide with analogous benzamide derivatives, emphasizing substituent effects, molecular properties, and applications.
Key Insights:
Substituent Effects on Reactivity: Bromine in the target compound enhances electrophilicity compared to chlorine or iodine, making it more reactive in cross-coupling reactions.
Hydrogen Bonding and Solubility: Pyrazole-containing analogs (e.g., 2-bromo-N-(dihydropyrazol-4-yl)benzamide) exhibit strong hydrogen-bonding interactions, stabilizing their conformations in solution. Hydroxy and imino groups in the 5-bromo-N-(chloroethylindol)benzamide derivative improve aqueous solubility, a critical factor in drug bioavailability.
Biological Relevance :
- Indole and pyrazole moieties are common in kinase inhibitors and GPCR modulators. The target compound’s dimethylindole group may enhance binding affinity to hydrophobic enzyme pockets.
- The iodine substituent in 2-chloro-5-iodo-benzamide analogs highlights their utility in imaging or targeted radiotherapy.
Computational Validation :
- Density functional theory (DFT) studies on pyrazole-based benzamides confirm the role of electrostatic contributions in stabilizing molecular conformations, a property likely shared by the target compound.
Biological Activity
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Its unique structure, characterized by a bromine atom attached to a benzamide moiety and a dimethylindole group, contributes to its diverse biological activities. This compound has been studied for its interactions with various enzymes and proteins, influencing cellular processes such as proliferation and apoptosis.
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The indole moiety allows for binding to various receptors and enzymes, modulating their activity. The presence of the bromine atom and the benzamide group enhances the compound’s binding affinity and specificity, which can lead to significant alterations in cellular signaling pathways.
Enzyme Inhibition
This compound has shown potential in inhibiting certain kinases, which are crucial for cell signaling. The inhibition of these kinases can lead to effects on cellular processes such as:
- Cell Proliferation : By affecting signaling pathways that regulate cell growth.
- Differentiation : Modulating how cells develop into specialized types.
- Apoptosis : Influencing programmed cell death mechanisms.
These actions suggest that this compound could be valuable in therapeutic contexts, particularly in cancer treatment where uncontrolled cell proliferation is a concern.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit tumor growth in various cancer models. A notable study demonstrated that an indole-based compound effectively reduced tumor size in xenograft models of breast cancer .
Antiviral and Anti-inflammatory Properties
Indole derivatives have also been investigated for their antiviral and anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit viral replication and modulate inflammatory responses, making them potential candidates for treating viral infections and inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds based on their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-bromo-N-(1-methylindol-5-yl)methylbenzamide | Indole group similar to 2-bromo compound | Antidepressant properties |
| 3-bromo-N-(1-methylindol-5-yl)benzamide | Bromine at different position | Anticancer activity |
| N-(indolyl)methylbenzamide | Lacks bromination but retains indole structure | Antimicrobial properties |
The unique bromination pattern and the presence of both indole and benzamide functionalities in this compound may contribute to distinct biological activities compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide, and what reaction conditions optimize yield?
- Methodology : Key steps include coupling reactions between brominated benzoic acid derivatives and indole-containing amines. For example, Cs₂CO₃ in water at 100°C facilitates amide bond formation, as demonstrated in similar bromobenzamide syntheses . Optimization often involves solvent selection (e.g., ethyl acetate for extraction) and catalysts like Pd/C for hydrogenation steps .
- Yield Optimization : Microwave-assisted synthesis or phase-transfer catalysts may reduce reaction times. Monitoring via TLC or LC-MS ensures intermediate purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 8.09 ppm for aromatic protons in bromobenzamide derivatives) . ESI-MS (e.g., m/z 312.2 [M+]) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structures. Key metrics: R factor < 0.05, data-to-parameter ratio > 15.0 . Disorder in the indole methyl groups may require constrained refinement .
Q. What initial biological activities have been reported for this compound?
- Functional Assays : Radioligand binding studies (e.g., 5-HT receptor subtypes) reveal subtype selectivity. For example, dimeric analogs show Kᵢ values < 1 nM for 5-HT₁D receptors .
- Enzymatic Inhibition : In vitro assays (e.g., filoviral entry inhibition) use pseudotyped viruses and cytotoxicity profiling (CC₅₀ > 50 μM indicates low toxicity) .
Advanced Research Questions
Q. How can analogs of this compound be designed to study structure-activity relationships (SAR) for receptor selectivity?
- Design Strategy : Covalent dimerization (e.g., C3-to-C3 linking) enhances 5-HT₁D selectivity (>10,000-fold vs. 5-HT₁F). Vary linker length (C2–C6) and attachment positions (indole N1 vs. C5) .
- Synthetic Tools : Suzuki-Miyaura coupling with chiral ligands (e.g., Cumyl-phosphine) achieves enantioselectivity (>90% ee) for axially chiral biaryls .
Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?
- Challenges : Disordered solvent molecules or flexible substituents (e.g., 1,2-dimethylindole) complicate electron density maps.
- Solutions : Apply ISOR/SADI constraints for thermal parameters and PART instructions for split positions. High-resolution data (<1.0 Å) improves model accuracy .
Q. How do functional studies compare this compound’s activity with bromo-substituted benzamide analogs?
- Comparative Assays : Test analogs (e.g., 2-bromo-N-(4-chlorophenyl)benzamide) in parallel assays (e.g., discoidin domain receptor inhibition). Use IC₅₀ values and selectivity indices (e.g., DDR1 vs. DDR2) .
- Data Interpretation : Molecular docking (AutoDock Vina) identifies steric clashes from bulkier substituents (e.g., tert-butyl groups) .
Q. How can contradictions between in vitro and in vivo biological data be addressed?
- Troubleshooting : Check metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). Low oral bioavailability may require prodrug strategies .
- Model Selection : Use transgenic animals or humanized models to bridge interspecies differences in receptor expression .
Q. What computational approaches predict the binding modes of this compound to target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
